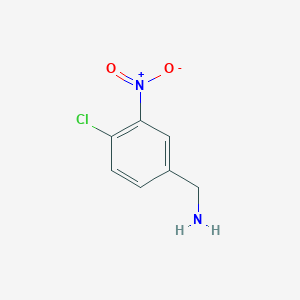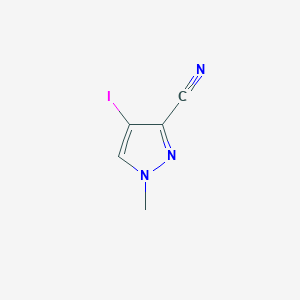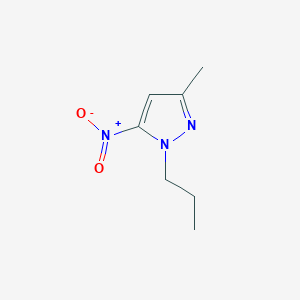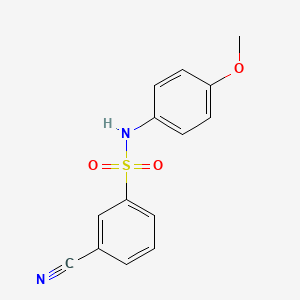
(4-Chloro-3-nitrophenyl)methanamine
Übersicht
Beschreibung
(4-Chloro-3-nitrophenyl)methanamine, also known as CNP, is a chemical compound that has been widely studied for its potential applications in scientific research. CNP is a versatile compound that can be synthesized through various methods and has been shown to have unique biochemical and physiological effects. In
Wirkmechanismus
(4-Chloro-3-nitrophenyl)methanamine acts as a reversible inhibitor of MAO-A, binding to the enzyme and preventing it from metabolizing neurotransmitters. This leads to an increase in the levels of neurotransmitters in the brain, which can have a variety of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
(4-Chloro-3-nitrophenyl)methanamine has been shown to have unique biochemical and physiological effects. In animal studies, (4-Chloro-3-nitrophenyl)methanamine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an increase in mood and a reduction in anxiety-like behavior. (4-Chloro-3-nitrophenyl)methanamine has also been shown to have antioxidant properties, reducing oxidative stress in the brain and protecting against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Chloro-3-nitrophenyl)methanamine has several advantages for use in lab experiments, including its high affinity for MAO-A and its ability to increase the levels of neurotransmitters in the brain. However, (4-Chloro-3-nitrophenyl)methanamine also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on (4-Chloro-3-nitrophenyl)methanamine. One area of interest is the development of new drugs based on (4-Chloro-3-nitrophenyl)methanamine for the treatment of depression, anxiety, and other psychiatric disorders. Another area of interest is the study of the biochemical and physiological effects of (4-Chloro-3-nitrophenyl)methanamine in different animal models and in humans. Finally, there is a need for further research on the potential toxicity of (4-Chloro-3-nitrophenyl)methanamine and its safety for use in humans.
Conclusion:
In conclusion, (4-Chloro-3-nitrophenyl)methanamine, or (4-Chloro-3-nitrophenyl)methanamine, is a chemical compound that has been widely studied for its potential applications in scientific research. (4-Chloro-3-nitrophenyl)methanamine has been shown to have a high affinity for MAO-A, leading to an increase in the levels of neurotransmitters in the brain and potential applications in the development of new drugs for the treatment of psychiatric disorders. While (4-Chloro-3-nitrophenyl)methanamine has several advantages for use in lab experiments, there is a need for further research on its potential toxicity and safety for use in humans.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-nitrophenyl)methanamine has been studied for its potential applications in various scientific fields, including neuroscience, biochemistry, and pharmacology. (4-Chloro-3-nitrophenyl)methanamine has been shown to have a high affinity for monoamine oxidase A (MAO-A), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. (4-Chloro-3-nitrophenyl)methanamine has also been shown to have potential applications in the development of new drugs for the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
(4-chloro-3-nitrophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZQTLPQIDVMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Butenyl)sulfonyl]phenylboronic acid](/img/structure/B3197065.png)




![[4-(Dimethylphosphoryl)phenyl]methanol](/img/structure/B3197099.png)
![tert-Butyl 2-(((trifluoromethyl)sulfonyl)oxy)-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B3197105.png)






